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molecular formula C12H15NO B2548692 7-Amino-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one CAS No. 166977-93-1

7-Amino-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one

Cat. No. B2548692
M. Wt: 189.258
InChI Key: ZQBKNKXDKJMXIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05618839

Procedure details

To a cooled (10° C.) stirred solution of sodium nitrate (2.18 g, 13.92 mmol) in concentrated sulfuric acid (28.4 mL) and glacial acetic acid (26.27 mL) [prepared by adding sodium nitrate to cooled (10° C.) concentrated sulfuric acid, heating to dissolve, recooling and then adding glacial acetic acid] was added a solution of 4,4-dimethyl-7-amino-1-tetralone (XII) (5.0 g, 26.46 mmol) in glacial acetic acid (89 mL) over 10 mintues. The resulting solution was added slowly (over 10 minutes) to a heated (60° C.) solution of copper (I) bromide (16.66 g) in concentrated hydrobromic acid (159 mL). The mixture was warmed to 90° C. for 10 minutes, cooled, diluted with water (250 mL) and extracted with ethyl acetate (2×200 mL). The combined organic phases were concentrated in vacuo and the residue chromatographed on silica gel (eluted with 3% ethyl acetate in hexane) to give 1.95 g (Y: 29%) of the title compound; 1H-NMR (CDCl3): δ8.13 (d,J=2.3 Hz, 1H), 7.62 (dd, J=8.5, 2.3 Hz, 1H), 7.31 (d, J=8.5 Hz, 1H), 2.73 (t, J=7.0 Hz, 2H), 2.01 (t, J=7.0 HZ, 2H), 1.38 (s, 6H); MS (DCI) m/e: 253 (MH+).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
89 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2.18 g
Type
reactant
Reaction Step Three
Quantity
28.4 mL
Type
solvent
Reaction Step Three
Quantity
26.27 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Five
Quantity
159 mL
Type
reactant
Reaction Step Six
Name
copper (I) bromide
Quantity
16.66 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[N+]([O-])([O-])=O.[Na+].[CH3:6][C:7]1([CH3:19])[C:16]2[C:11](=[CH:12][C:13](N)=[CH:14][CH:15]=2)[C:10](=[O:18])[CH2:9][CH2:8]1.[BrH:20]>S(=O)(=O)(O)O.C(O)(=O)C.O.[Cu]Br>[CH3:6][C:7]1([CH3:19])[C:16]2[C:11](=[CH:12][C:13]([Br:20])=[CH:14][CH:15]=2)[C:10](=[O:18])[CH2:9][CH2:8]1 |f:0.1|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC1(CCC(C2=CC(=CC=C12)N)=O)C
Name
Quantity
89 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
2.18 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Na+]
Name
Quantity
28.4 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Name
Quantity
26.27 mL
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Na+]
Step Five
Name
Quantity
250 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
159 mL
Type
reactant
Smiles
Br
Name
copper (I) bromide
Quantity
16.66 g
Type
catalyst
Smiles
[Cu]Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
TEMPERATURE
Type
TEMPERATURE
Details
heating
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve
ADDITION
Type
ADDITION
Details
The resulting solution was added slowly (over 10 minutes) to
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to 90° C. for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×200 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic phases were concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue chromatographed on silica gel (eluted with 3% ethyl acetate in hexane)

Outcomes

Product
Name
Type
product
Smiles
CC1(CCC(C2=CC(=CC=C12)Br)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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